REACTION_CXSMILES
|
Cl.O.[C:3]([C:10]1[C:16]([OH:17])=[CH:15][CH:14]=[CH:13][C:11]=1[OH:12])(=O)[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]>[Zn].C1(C)C=CC=CC=1>[CH2:3]([C:10]1[C:11]([OH:12])=[CH:13][CH:14]=[CH:15][C:16]=1[OH:17])[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
n-hexanoyl resorcinol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)C1=C(O)C=CC=C1O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
mercuric chloride
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
shaken for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing under heating conditions for 30 hours
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
subjected to liquid separation
|
Type
|
EXTRACTION
|
Details
|
The resultant aqueous phase was extracted three times with 50 ml of isopropyl ether
|
Type
|
WASH
|
Details
|
by washing with 100 ml of water
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off by means of an evaporator
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from n-hexane
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1=C(O)C=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |